Cas no 5682-70-2 (2-Cyclopenten-1-one, 3-(1,1-dimethylethyl)-)

2-Cyclopenten-1-one, 3-(1,1-dimethylethyl)- structure
5682-70-2 structure
Product Name:2-Cyclopenten-1-one, 3-(1,1-dimethylethyl)-
CAS No:5682-70-2
MF:C9H14O
MW:138.206862926483
CID:1600150
PubChem ID:11976997
Update Time:2025-04-21

2-Cyclopenten-1-one, 3-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopenten-1-one, 3-(1,1-dimethylethyl)-
    • 3-tert-butylcyclopent-2-en-1-one
    • 3-tert-butyl-2-cyclopenten-1-one
    • 3-(tert-Butyl)cyclopent-2-en-1-one
    • DTXSID20475059
    • AKOS014313261
    • FCQMPDWPOPCFOS-UHFFFAOYSA-N
    • 3-tert-butylcyclopentenone
    • SCHEMBL401755
    • 5682-70-2
    • Inchi: 1S/C9H14O/c1-9(2,3)7-4-5-8(10)6-7/h6H,4-5H2,1-3H3
    • InChI Key: FCQMPDWPOPCFOS-UHFFFAOYSA-N
    • SMILES: O=C1C=C(CC1)C(C)(C)C

Computed Properties

  • Exact Mass: 138.10452
  • Monoisotopic Mass: 138.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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